

# C10-200 dosage and administration for in vivo mouse models

Author: BenchChem Technical Support Team. Date: December 2025



## Application Notes and Protocols for In Vivo Mouse Models

Disclaimer: The term "C10-200" is not a standard scientific designation and appears to be ambiguous. Based on our comprehensive search, we have identified three potential molecules that you may be inquiring about: Sodium Caprate (C10), a permeation enhancer; Chemokine C10 (CXCL10), an immunomodulatory protein; and CD200, an immune checkpoint protein.

Below are detailed application notes and protocols for each of these molecules for use in in vivo mouse models, tailored to researchers, scientists, and drug development professionals. Please select the section that corresponds to your molecule of interest.

### **Section 1: Sodium Caprate (C10)**

Sodium caprate (C10) is a medium-chain fatty acid that is widely investigated as an intestinal permeation enhancer for the oral delivery of macromolecules.

## Quantitative Data Summary: C10 Dosage and Administration



| Parameter                  | Details                            | Mouse<br>Model/Study<br>Context                                                     | Reference |
|----------------------------|------------------------------------|-------------------------------------------------------------------------------------|-----------|
| Dose                       | 390 mg/kg                          | Evaluation of long-<br>term safety and<br>efficacy of daily oral<br>administration. | [1]       |
| Route of<br>Administration | Oral gavage                        | 30-day longitudinal study.                                                          | [1]       |
| Frequency                  | Daily for 30 days                  | Chronic use assessment.                                                             | [1]       |
| Vehicle                    | Phosphate-Buffered<br>Saline (PBS) | Solubilization of C10 for oral administration.                                      | [1]       |

Note: Additional studies in rats have used intestinal instillation of 50-300 mM C10 solutions to investigate absorption enhancement mechanisms.[2][3]

#### **Experimental Protocols**

Protocol 1: 30-Day Longitudinal Study of Daily Oral C10 Administration in Mice[1]

This protocol is designed to assess the long-term safety and efficacy of daily oral administration of sodium caprate (C10) as a permeation enhancer.

#### Materials:

- Sodium caprate (C10)
- 4 kDa FITC-dextran (FD4)
- Phosphate-Buffered Saline (PBS)
- Oral gavage needles
- Blood collection supplies (e.g., submandibular vein lancets, microcentrifuge tubes)



Fasting grates for cages

#### Procedure:

- Animal Acclimation: Acclimate mice to the housing conditions for at least one week prior to the experiment.
- Baseline Permeability Measurement (Day 1):
  - Fast mice for 12 hours with free access to water. Use fasting grates to prevent coprophagy.
  - On Day 1, weigh the mice and administer a solution of 600 mg/kg FD4 and 390 mg/kg
    C10 in PBS via oral gavage. The dosing volume should be 10 μl/g of body weight.
  - Collect blood samples from the submandibular vein at 0, 0.5, 1, 1.5, and 3 hours postgavage.
  - Process blood to plasma and measure FD4 concentration to determine intestinal permeability.
  - Return mice to standard cages and end the fasting period.
- Daily Dosing (Days 2-29):
  - On each of these days, weigh the mice and administer 390 mg/kg C10 in PBS via oral gavage.
- Weekly Permeability Assessment (Days 8, 15, 22, 30):
  - Repeat the procedure from Day 1 to measure intestinal permeability.
- Monitoring:
  - Monitor the health and body weight of the mice daily throughout the 30-day period.
- Endpoint Analysis:



 At the end of the study, tissues can be harvested for histological analysis and gene expression studies of tight junction proteins (e.g., claudins, ZO-1, JAM-A) to assess intestinal health.

## **Signaling Pathways and Experimental Workflows**



Click to download full resolution via product page

Caption: Mechanism of action of Sodium Caprate (C10).[4][5][6][7][8]





Click to download full resolution via product page

Caption: Workflow for a 30-day C10 safety and efficacy study in mice.[1]

## Section 2: Chemokine C10 (CXCL10)

Chemokine (C-X-C motif) ligand 10 (CXCL10), also known as Interferon-gamma-inducible protein 10 (IP-10), is a small cytokine belonging to the CXC chemokine family. It plays a crucial role in chemoattraction of immune cells, such as T cells, NK cells, and monocytes.

## Quantitative Data Summary: CXCL10 Dosage and Administration



| Parameter                  | Details                                         | Mouse<br>Model/Study<br>Context                                     | Reference |
|----------------------------|-------------------------------------------------|---------------------------------------------------------------------|-----------|
| Dose                       | 100 ng/day                                      | Inflammatory<br>angiogenesis model<br>(intra-implant<br>injection). | [9]       |
| Route of<br>Administration | Intra-implant                                   | Murine sponge model of inflammation.                                | [9]       |
| Frequency                  | Daily for 3 days                                | Modulation of neovascularization and inflammatory cell influx.      | [9]       |
| Vehicle                    | Not specified, likely saline or PBS             | Localized delivery to the site of inflammation.                     | [9]       |
| Dose (Antibody)            | 100 μ g/mouse                                   | Neutralization of CXCL10 in a model of type 1 diabetes.             | [10]      |
| Route (Antibody)           | Intravenous (i.v.) or<br>Intraperitoneal (i.p.) | Systemic blockade of CXCL10 activity.                               | [10]      |
| Frequency (Antibody)       | Three times per week                            | Sustained neutralization of CXCL10.                                 | [10]      |

#### **Experimental Protocols**

Protocol 2: Induction of an Antigen-Specific T-cell Response with CXCL10[11]

This protocol describes the use of CXCL10 as an adjuvant to induce a protective T-cell response to a co-administered antigen.

Materials:



- Recombinant murine CXCL10
- Antigen of interest (e.g., ovalbumin, viral peptide)
- Sterile PBS or saline for injection
- Syringes and needles for subcutaneous or intraperitoneal injection

#### Procedure:

- Preparation of Injection Solution:
  - Prepare a solution containing the antigen and CXCL10 in sterile PBS. The final concentration should be such that the desired dose of each component is delivered in a single injection volume (e.g., 100-200 μl).
- Immunization:
  - Inject mice with the CXCL10-antigen mixture. The route of injection can be subcutaneous (s.c.) or intraperitoneal (i.p.).
  - A typical immunization schedule might involve a primary injection followed by one or two booster injections at 1-2 week intervals.
- Evaluation of Immune Response:
  - At a specified time point after the final immunization (e.g., 7-10 days), harvest spleens or lymph nodes.
  - Prepare single-cell suspensions and perform assays to evaluate the antigen-specific T-cell response, such as:
    - ELISpot: To quantify the number of cytokine-producing (e.g., IFN-y) T-cells.
    - Intracellular Cytokine Staining (ICS): To identify and phenotype antigen-specific T-cells by flow cytometry.



- In vivo Cytotoxicity Assay: To assess the killing of target cells pulsed with the specific antigen.
- Challenge Study (Optional):
  - To determine if the induced immune response is protective, challenge the immunized mice with the relevant pathogen (e.g., vaccinia virus).
  - Monitor the mice for signs of disease and survival compared to a control group that did not receive the CXCL10-adjuvanted vaccine.

### **Signaling Pathways and Experimental Workflows**



Click to download full resolution via product page



Caption: CXCL10 signaling through its receptor CXCR3.[12][13][14][15][16]



Click to download full resolution via product page

Caption: Workflow for inducing an immune response with CXCL10 as an adjuvant.[11]

#### Section 3: CD200

CD200 is a type I transmembrane glycoprotein that acts as an immune checkpoint by interacting with its receptor, CD200R. This interaction generally leads to an immunosuppressive signal.

## **Quantitative Data Summary: CD200 Dosage and Administration**



| Parameter                  | Details                          | Mouse<br>Model/Study<br>Context                         | Reference |
|----------------------------|----------------------------------|---------------------------------------------------------|-----------|
| Molecule                   | Soluble CD200<br>(CD200Fc)       | In vivo stimulation of CD200R in CD200R1 knockout mice. | [17]      |
| Dose                       | 30 μ<br>g/mouse/injection        | Induction of tolerogenic dendritic cells.               | [17]      |
| Route of Administration    | Intravenous (i.v.) infusion      | Systemic delivery of CD200Fc.                           | [17]      |
| Frequency                  | Every 60 hours for 14 or 28 days | Chronic stimulation of the CD200 pathway.               | [17]      |
| Molecule                   | Anti-human CD200<br>Antibody     | In vivo efficacy study in humanized mice.               | [18]      |
| Route of<br>Administration | Intraperitoneal (i.p.)           | Systemic antibody treatment.                            | [18]      |
| Frequency                  | Twice a week                     | To maintain<br>therapeutic antibody<br>levels.          | [18]      |

#### **Experimental Protocols**

Protocol 3: In Vivo Efficacy of Anti-hCD200 Antibody in Humanized Mice[18]

This protocol is for evaluating the anti-tumor activity of an anti-human CD200 antibody in mice expressing human CD200 and CD200R.

#### Materials:

- Homozygous B-hCD200/hCD200R mice
- Murine colon cancer cells expressing human CD200 (e.g., B-hCD200 MC38)



- Anti-human CD200 antibody
- Control IgG
- DPBS (Dulbecco's Phosphate-Buffered Saline)
- · Calipers for tumor measurement

#### Procedure:

- Tumor Cell Implantation:
  - Subcutaneously implant 5x10<sup>5</sup> B-hCD200 MC38 cells into the flank of female, 6-8-weekold B-hCD200/hCD200R mice.
- Tumor Growth Monitoring:
  - Monitor tumor growth by measuring the long and short diameters with calipers twice a week. Calculate tumor volume using the formula: V = 0.5 x (long diameter) x (short diameter)^2.
- Grouping and Treatment:
  - When the tumor volume reaches approximately 100 mm<sup>3</sup>, randomize the mice into treatment groups (e.g., DPBS control, anti-hCD200 antibody, combination therapy).
  - Administer the anti-hCD200 antibody or control IgG via intraperitoneal injection at the specified dose and schedule (e.g., twice a week).
- Efficacy Evaluation:
  - Continue to monitor tumor volume and body weight throughout the study.
  - The primary endpoint is typically tumor growth inhibition. Survival can be a secondary endpoint.
- Endpoint Analysis:



 At the end of the study, tumors can be harvested for analysis of immune cell infiltration by flow cytometry or immunohistochemistry to understand the mechanism of action.

## **Signaling Pathways and Experimental Workflows**



Click to download full resolution via product page



Caption: CD200-CD200R inhibitory signaling pathway.[19][20][21][22][23]



Click to download full resolution via product page

Caption: Workflow for an in vivo efficacy study of an anti-hCD200 antibody.[18]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Long-term daily oral administration of intestinal permeation enhancers is safe and effective in mice PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Intestinal Concentration and Colloidal Structure on the Permeation-Enhancing Efficiency of Sodium Caprate in the Rat PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Absorption-enhancing mechanism of sodium caprate and decanoylcarnitine in Caco-2 cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Intestinal Permeation Enhancers for Oral Delivery of Macromolecules: A Comparison between Salcaprozate Sodium (SNAC) and Sodium Caprate (C10) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Production and in vivo effects of chemokines CXCL1-3/KC and CCL2/JE in a model of inflammatory angiogenesis in mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antibody Neutralization of CXCL10 in Vivo Is Dependent on Binding to Free and Not Endothelial-bound Chemokine: IMPLICATIONS FOR THE DESIGN OF A NEW GENERATION OF ANTI-CHEMOKINE THERAPEUTIC ANTIBODIES - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemokine CXCL10 (IP-10) is sufficient to trigger an immune response to injected antigens in a mouse model PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The emerging role of CXCL10 in cancer (Review) PMC [pmc.ncbi.nlm.nih.gov]
- 13. CXCL10/IP-10 in infectious diseases pathogenesis and potential therapeutic implications
  PMC [pmc.ncbi.nlm.nih.gov]
- 14. What are CXCL10 stimulants and how do they work? [synapse.patsnap.com]
- 15. CXCL10 Wikipedia [en.wikipedia.org]
- 16. cusabio.com [cusabio.com]
- 17. researchgate.net [researchgate.net]
- 18. biocytogen.com [biocytogen.com]



- 19. CD200-CD200R signaling and diseases: a potential therapeutic target? PMC [pmc.ncbi.nlm.nih.gov]
- 20. CD200-CD200R pathway in the regulation of tumor immune microenvironment and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Research of CD200 and CD200R in Inflammation and Tumor Tolerance Creative Biogene [creative-biogene.com]
- 22. A critical role of CD200R signaling in limiting the growth and metastasis of CD200 positive melanoma PMC [pmc.ncbi.nlm.nih.gov]
- 23. CD200:CD200R Interactions and Their Importance in Immunoregulation [mdpi.com]
- To cite this document: BenchChem. [C10-200 dosage and administration for in vivo mouse models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15574644#c10-200-dosage-and-administration-for-in-vivo-mouse-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com